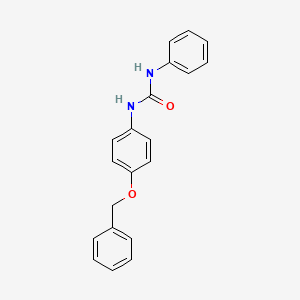
Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring.
Vorbereitungsmethoden
The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves several steps. One common method includes the reaction of 9-chloroacridine with 4-amino-N-methanesulfonylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound has shown potential as a DNA intercalator, making it useful in genetic studies and molecular biology.
Medicine: It has been investigated for its anticancer properties, particularly in the treatment of leukemia and lymphoma. .
Industry: The compound’s unique properties make it suitable for use in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is structurally similar to other acridine derivatives, such as:
Acriflavine: Known for its antiseptic properties.
Amsacrine (m-AMSA): Another acridine derivative with anticancer activity. .
The uniqueness of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- lies in its specific structural modifications, which enhance its DNA intercalation ability and therapeutic potential.
Eigenschaften
CAS-Nummer |
61417-10-5 |
|---|---|
Molekularformel |
C20H18N4O2S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
MQYNSYYRRLGNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


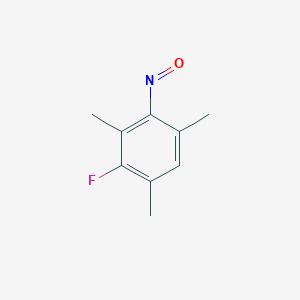
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
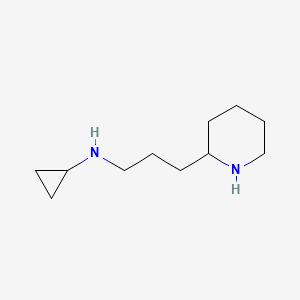
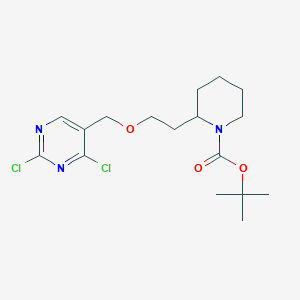
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
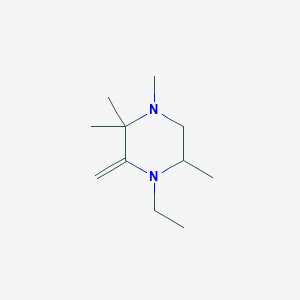
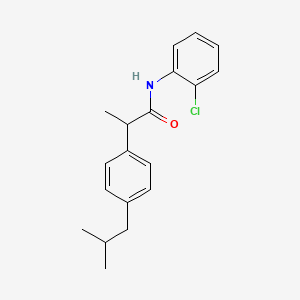
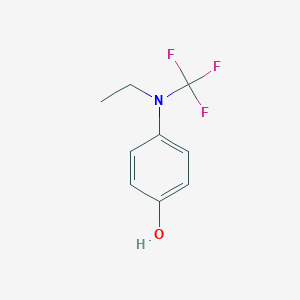
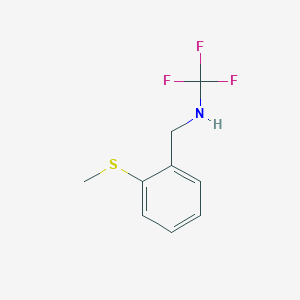

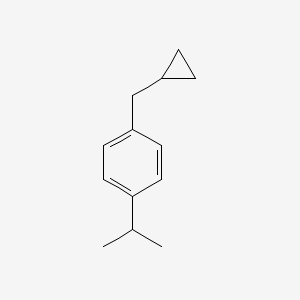
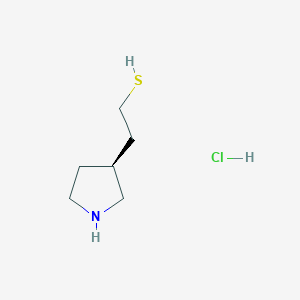
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
